molecular formula C6H5Cl2N B1300166 2,5-Dichloro-3-methylpyridine CAS No. 59782-88-6

2,5-Dichloro-3-methylpyridine

Cat. No. B1300166
CAS RN: 59782-88-6
M. Wt: 162.01 g/mol
InChI Key: HZOPYQZRWCJGDT-UHFFFAOYSA-N
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Description

“2,5-Dichloro-3-methylpyridine” is a chemical compound with the CAS Number: 59782-88-6 . It has a molecular weight of 162.02 . The compound is a white to off-white solid .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The IUPAC name of the compound is 2,5-dichloro-3-methylpyridine . The InChI code is 1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of various bio-relevant functional groups . The compound has also been used as a chemical intermediate for the synthesis of several crop-protection products .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 162.02 . The storage temperature is room temperature .

Scientific Research Applications

Intermediate in Medicine and Pesticide Synthesis

2,5-Dichloro-3-methylpyridine serves as an important intermediate in the synthesis of various medicines and pesticides. For instance, 2-Chloro-5-trichloromethylpyridine, a derivative of 3-methylpyridine, plays a critical role in this domain (Su Li, 2005). Similarly, the synthesis of 2,3-Dichloro-5-trifluoromethylpyridine, a key intermediate for certain pesticides like chlorfluazuron and fluazinam, utilizes 3-methylpyridine as a starting material (Chen Mei-ling, 2003).

In Complex Formation and Magnetic Properties

A study explored the synthesis and magnetic properties of a new phase of dichloro(2-chloro-3-methylpyridine)copper(II). This compound demonstrated significant ferromagnetic properties, which are potentially useful in magnetic and electronic applications (S. Herringer et al., 2017).

In Synthesis of N-Oxides and Insecticides

3-Methylpyridine-N-oxide, an essential intermediate in the preparation of 2-chloro-5-methylpyridine, is used for synthesizing nicotine insecticides like imidacloprid and acetamiprid. Microreaction systems have been employed to make this process safer and more efficient, highlighting the industrial significance of these compounds (Fu-Ning Sang et al., 2020).

In Novel Molecular Complexes and Analytical Chemistry

The molecule is used in forming molecular complexes with different stoichiometric ratios, which are significant for understanding hydrogen bonding and molecular interactions. This research provides insights into the behavior of these complexes in different chemical environments (Martin Adam et al., 2010).

As a Building Block in Organic Synthesis

The compound serves as a crucial building block in various organic syntheses, including the preparation of imines, which have applications in pharmaceuticals and as pesticides (B. Gangadasu et al., 2002). Additionally, its derivatives are utilized in the preparation of various other organic compounds, showcasing its versatility in chemical synthesis.

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements include H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

The compound and its derivatives have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of the compound will be discovered in the future .

properties

IUPAC Name

2,5-dichloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOPYQZRWCJGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349136
Record name 2,5-dichloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-methylpyridine

CAS RN

59782-88-6
Record name 2,5-dichloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

21.4 g of the 4-formyl-2-methyl-2,4,4-trichlorobutyronitrile obtained in 1) are heated for 4 to 5 hours to 145° C. while introducing a weak stream of dry HCl gas. After it has cooled, the dark melt is subject to steam distillation, affording 9.9 g of 2,5-dichloro-3-methylpyridine in the form of colorless crystals (recrystallized from CH3OH/H2O in the volume ratio of 4:1).
Name
4-formyl-2-methyl-2,4,4-trichlorobutyronitrile
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

21.4 g of the 4-formyl-2-methyl-2,4,4-trichlorobutyronitrile obtained in (a) are heated for 4 to 5 hours to 145° C. while introducing a weak stream of dry HCl gas. After it has cooled, the dark melt is subjected to steam distillation, affording 9.9 g of 2,5-dichloro-3-methylpyridine in the form of colourless crystals (recrystallised from CH3OH/H2O in the volume ratio of 4:1).
Name
4-formyl-2-methyl-2,4,4-trichlorobutyronitrile
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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